5-溴-4-氯-2-碘苯胺

描述

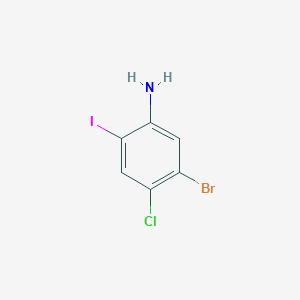

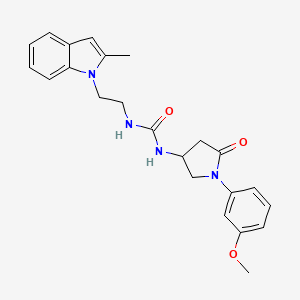

5-Bromo-4-chloro-2-iodoaniline is a chemical compound with the molecular formula C6H4BrClIN . It is a derivative of 2-iodoaniline . The compound is used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

The synthesis of 5-Bromo-4-chloro-2-iodoaniline can be achieved through a series of reactions. Aniline can be converted to acetanilide using acetic anhydride. Then, bromine is added to acetanilide in a solution of acetic acid to yield 4-bromoacetanilide. Chlorine is then introduced to 4-bromoacetanilide again in a solution of acetic acid to produce 4-bromo-2-chloroacetanilide. An acid-catalyzed hydrolysis then takes place to convert 4-bromo-2-chloroacetanilide to 4-bromo-2-chloroaniline using hydrochloric acid in ethanol. Iodine is then added to the molecule using iodine monochloride in the presence of acetic acid to yield 5-Bromo-4-chloro-2-iodoaniline .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-2-iodoaniline consists of a benzene ring substituted with bromine, chlorine, and iodine atoms, and an amine group . The molecular weight of the compound is 332.37 g/mol .Chemical Reactions Analysis

The reactions involved in the synthesis of 5-Bromo-4-chloro-2-iodoaniline mostly involve electrophilic aromatic substitution . The acetamido group was found to be better for bromination and chlorination because they required a less activated ring and the reaction could be controlled to give monosubstitution .科学研究应用

电化学氧化

Kádár et al. (2001) 研究了卤代苯胺(包括 4-溴苯胺和 4-碘苯胺)在乙腈溶液中的电化学氧化。他们的研究表明,这些化合物经历了特定的氧化途径,导致产生各种氧化和卤代产物。这项研究突出了卤代苯胺在电化学合成中的潜力及其在电化学条件下的反应性 (Kádár, Nagy, Karancsi, & Farsang, 2001)。

超分子化学

Dey et al. (2003, 2004) 对取代苯胺的晶体结构进行了研究,包括卤素取代基对其超分子排列的影响。他们的工作展示了不同的卤素原子(氯、溴和碘)如何影响固态结构中的堆积和相互作用模式,为设计具有特定性质的分子材料提供了见解 (Dey, Jetti, Boese, & Desiraju, 2003); (Dey & Desiraju, 2004)。

合成化学

Lin and Prusoff (1978) 开发了一种新的合成程序来合成卤代取代核苷,展示了卤代苯胺作为生物相关分子合成中中间体的效用。他们的方法突出了卤代苯胺在药物化学和药物开发中的重要性 (Lin & Prusoff, 1978)。

分子结构中的卤素键

Pigge et al. (2006) 的研究探讨了卤代化合物中的结构决定因素,包括卤素键与紧密堆积在决定某些卤代分子的晶体结构中所起的作用。这项研究有助于我们理解卤素键相互作用,这对设计分子组件和材料至关重要 (Pigge, Vangala, & Swenson, 2006)。

作用机制

Target of Action

5-Bromo-4-chloro-2-iodoaniline is a type of aniline derivative . The primary targets of aniline derivatives are often complex and can vary widely depending on the specific derivative and its functional groups.

Mode of Action

Aniline derivatives are known to undergo various chemical reactions, including nucleophilic substitution . The bromo, chloro, and iodo substituents on the aniline ring can potentially interact with other molecules or ions in a biological system .

Pharmacokinetics

It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-iodoaniline. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability . .

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-4-chloro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIRCWGIMZMJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Hydroxy-2-azabicyclo[4.4.0]dec-5-en-2-yl)phenyl]ethanenitrile](/img/structure/B2821926.png)

![2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2821931.png)

![N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2821933.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)

![2-Methoxyethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2821937.png)

![N-(6,6-Difluorospiro[2.5]octan-2-yl)prop-2-enamide](/img/structure/B2821940.png)

![3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2821943.png)